1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide is a synthetic organic compound that belongs to the class of guanidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide typically involves multi-step organic reactions. The starting materials may include p-allyloxyphenyl, p-chlorophenethyl, and p-tolyl derivatives, which are reacted with guanidine under specific conditions. Common reagents used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization or chromatography may be used to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for specific diseases.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrochloride
- 1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine sulfate
Uniqueness
1-(p-Allyloxyphenyl)-3-(p-chlorophenethyl)-2-(p-tolyl)guanidine hydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Conclusion
While detailed information about this compound is limited, this article provides a general overview based on typical characteristics of similar compounds. For precise details, consulting specific scientific literature and databases is recommended.
Properties
CAS No. |
69415-44-7 |
---|---|
Molecular Formula |
C25H27BrClN3O |
Molecular Weight |
500.9 g/mol |
IUPAC Name |
[N'-[2-(4-chlorophenyl)ethyl]-N-(4-methylphenyl)carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide |
InChI |
InChI=1S/C25H26ClN3O.BrH/c1-3-18-30-24-14-12-23(13-15-24)29-25(28-22-10-4-19(2)5-11-22)27-17-16-20-6-8-21(26)9-7-20;/h3-15H,1,16-18H2,2H3,(H2,27,28,29);1H |
InChI Key |
ZDFUMENTYGNSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NCCC2=CC=C(C=C2)Cl)[NH2+]C3=CC=C(C=C3)OCC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.